An In-depth Technical Guide to 3-Bromo-4-(methylsulfonyl)benzaldehyde (CAS: 254878-96-1)
An In-depth Technical Guide to 3-Bromo-4-(methylsulfonyl)benzaldehyde (CAS: 254878-96-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-4-(methylsulfonyl)benzaldehyde, a key intermediate in the synthesis of pharmaceutical and agrochemical compounds. This document outlines its chemical and physical properties, detailed synthesis protocols, and its significant role in the development of targeted therapies, particularly kinase inhibitors.
Core Compound Data
3-Bromo-4-(methylsulfonyl)benzaldehyde is a substituted aromatic aldehyde containing a bromine atom and a methylsulfonyl group.[1] This unique combination of functional groups makes it a versatile building block in organic synthesis.[1] The strongly electron-withdrawing methylsulfonyl group influences the reactivity of the aromatic ring, while the bromo and aldehyde functionalities provide sites for further chemical modifications.[1]
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of 3-Bromo-4-(methylsulfonyl)benzaldehyde is presented below.
| Property | Value | Source |
| CAS Number | 254878-96-1 | |
| Molecular Formula | C₈H₇BrO₃S | |
| Molecular Weight | 263.11 g/mol | |
| Appearance | White to yellow solid | |
| Purity | ≥97% | |
| Predicted Boiling Point | 426.6 ± 45.0 °C at 760 Torr | |
| Predicted Density | 1.654 ± 0.06 g/cm³ | |
| Storage | Room temperature, in a dry, inert atmosphere | [1] |
| ¹H NMR (Predicted) | Aldehydic proton: ~9.9-10.1 ppm (s, 1H), Aromatic protons: complex pattern, Methyl protons (-SO₂CH₃): ~3.1-3.3 ppm (s, 3H) | |
| ¹³C NMR (Predicted) | Carbonyl carbon: ~190-192 ppm, Aromatic carbons: ~120-145 ppm, Methyl carbon: ~44-46 ppm |
Synthesis of 3-Bromo-4-(methylsulfonyl)benzaldehyde
The primary synthetic route to 3-Bromo-4-(methylsulfonyl)benzaldehyde is the regioselective electrophilic bromination of 4-(methylsulfonyl)benzaldehyde.[1] The methylsulfonyl group is a meta-director, guiding the bromine atom to the 3-position on the benzene ring.[1]
Experimental Protocol: Regioselective Bromination
This protocol is based on established methods for the bromination of deactivated aromatic compounds.
Materials:
-
4-(Methylsulfonyl)benzaldehyde
-
N-Bromosuccinimide (NBS)[2]
-
Sulfuric acid (concentrated)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfite solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(methylsulfonyl)benzaldehyde (1.0 eq) in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add concentrated sulfuric acid to the stirred solution.
-
In a separate beaker, dissolve N-Bromosuccinimide (1.05 eq) in dichloromethane.
-
Add the NBS solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding it to a chilled aqueous solution of sodium sulfite to neutralize any unreacted bromine.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-Bromo-4-(methylsulfonyl)benzaldehyde as a white to yellow solid.
Caption: Synthetic workflow for 3-Bromo-4-(methylsulfonyl)benzaldehyde.
Application in Drug Development: Kinase Inhibitors
3-Bromo-4-(methylsulfonyl)benzaldehyde is a valuable precursor in the synthesis of kinase inhibitors, which are a class of targeted cancer therapeutics.[3] The aldehyde group can be readily converted into various heterocyclic systems, such as benzimidazoles, which are known to be effective scaffolds for kinase inhibition.
Synthesis of Benzimidazole-Based Kinase Inhibitors
The synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde.
Experimental Protocol: Synthesis of a 2-(3-Bromo-4-(methylsulfonyl)phenyl)-1H-benzo[d]imidazole Derivative
Materials:
-
3-Bromo-4-(methylsulfonyl)benzaldehyde
-
o-Phenylenediamine
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of 3-Bromo-4-(methylsulfonyl)benzaldehyde (1.0 eq) in ethanol, add o-phenylenediamine (1.0 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the 2-(3-Bromo-4-(methylsulfonyl)phenyl)-1H-benzo[d]imidazole derivative.
Caption: Synthesis of a benzimidazole derivative.
Mechanism of Action: Inhibition of Bcr-Abl Kinase Signaling
Derivatives of 3-Bromo-4-(methylsulfonyl)benzaldehyde have been investigated as inhibitors of the Bcr-Abl tyrosine kinase.[4] The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML).[5][6] It activates several downstream signaling pathways that lead to uncontrolled cell proliferation and inhibition of apoptosis.[6][7][8]
The benzimidazole derivatives synthesized from 3-Bromo-4-(methylsulfonyl)benzaldehyde can act as ATP-competitive inhibitors of the Bcr-Abl kinase.[9][10] They bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling cascade.[11]
Caption: Mechanism of Bcr-Abl kinase inhibition.
Conclusion
3-Bromo-4-(methylsulfonyl)benzaldehyde is a crucial building block for the synthesis of complex organic molecules, particularly for the development of targeted cancer therapies. Its unique structural features allow for versatile chemical modifications, leading to the creation of potent kinase inhibitors. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and scientists in their drug discovery and development efforts.
References
- 1. 3-Bromo-4-(methylsulfonyl)benzaldehyde|CAS 254878-96-1 [benchchem.com]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. 3-Bromo-4-(methylsulfonyl)benzaldehyde [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
